
N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide
説明
N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide, commonly known as APAP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. APAP is a derivative of acetaminophen, a commonly used pain reliever, and is synthesized through a multistep process.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis and Evaluation as Kappa-Opioid Agonists
A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds structurally related to N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide, have been synthesized and evaluated for their potential as opioid kappa agonists. This research highlights the synthesis process and the biological evaluation of these compounds (Barlow et al., 1991).
Pharmacological Characterization of Kappa-Opioid Antagonists
Research on compounds such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) includes the study of their pharmacological properties as kappa-opioid antagonists. This work provides insights into the receptor binding affinities and potential therapeutic applications of these compounds (Grimwood et al., 2011).
Rearrangement Reaction Studies
The rearrangement of 4-amino-3-halo-pyridines has been studied, providing a method to synthesize pyridin-4-yl α-substituted acetamide products. This research is relevant to the synthesis of compounds like N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide (Getlik et al., 2013).
Biological and Pharmacological Applications
Antitumor Activities of Derivatives
The synthesis and antitumor activities of various derivatives containing the 4-aminophenyl structure have been investigated. This research explores the potential anticancer properties of these compounds and their effectiveness against different cancer cell lines (Alqasoumi et al., 2009); (Yurttaş et al., 2015).
Antiallergic Properties
Research has been conducted on N-(pyridin-4-yl)-(indol-3-yl)acetamides and their potential as antiallergic agents. This includes the study of their synthesis, biological evaluation, and efficacy in inhibiting allergic reactions (Menciu et al., 1999).
Coordination Complexes and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their structure and antioxidant activity. This research highlights the potential of these compounds in creating supramolecular architectures and their biological activities (Chkirate et al., 2019).
Antimicrobial Activities
Studies on the synthesis and characterization of N-pyridin-2-yl substituted acetamides have demonstrated their potential antimicrobial activities, particularly against fungal pathogens (Ugwu et al., 2014).
Histone Deacetylase Inhibition and Anticancer Potential
Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase inhibitor has shown promise in cancer treatment. This compound selectively inhibits certain HDACs and has entered clinical trials for its anticancer efficacy (Zhou et al., 2008).
Anticancer and Antimicrobial Activity of Pyrrolidine Derivatives
Synthesis of 5-oxopyrrolidine derivatives with azole, diazole, and hydrazone moieties has been carried out, showing promising anticancer and antimicrobial activities, particularly against multidrug-resistant pathogens (Kairytė et al., 2022).
特性
IUPAC Name |
N-(4-aminophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUXKZYAZIUGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468196 | |
| Record name | N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide | |
CAS RN |
875923-90-3 | |
| Record name | N-(4-aminophenyl)-2-(pyrrolidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Chloro-4-fluorophenyl)methyl]piperazine](/img/structure/B3057988.png)
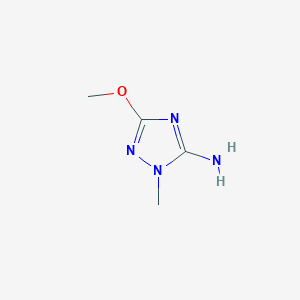
![[2-(2-Methylphenoxy)phenyl]methanamine](/img/structure/B3057993.png)

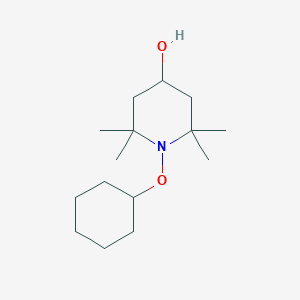
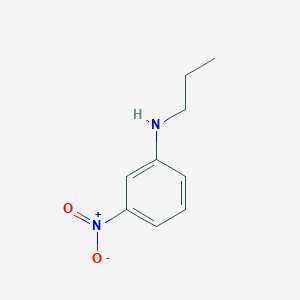


![(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline](/img/structure/B3057999.png)
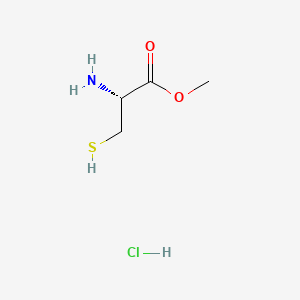
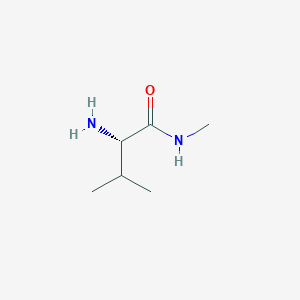
![4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3058003.png)
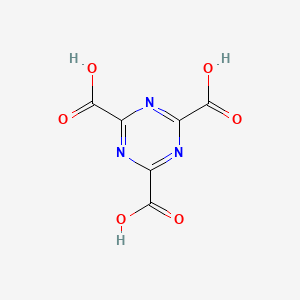
![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)